4-Azido-3-fluoropyridine
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Overview
Description
4-Azido-3-fluoropyridine is a halogenated azidopyridine compound that has garnered interest in various fields of chemistry due to its unique properties.
Preparation Methods
The synthesis of 4-azido-3-fluoropyridine typically involves the reaction of sodium azide with pyridines bearing two halogen atoms. This method has been used to produce various fluoro-, chloro-, and bromo-azidopyridines in yields ranging from 24% to 82% . The crystalline compounds are stable under ambient light and can be heated to 100°C in solution without decomposition .
Chemical Reactions Analysis
4-Azido-3-fluoropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often facilitated by copper (I) catalysts in click chemistry.
Cycloaddition Reactions: The compound can undergo cycloaddition with alkynes to form triazoles, a reaction widely used in medicinal chemistry and materials science.
Decomposition: The compound begins to decompose above 120°C, releasing nitrogen gas.
Scientific Research Applications
4-Azido-3-fluoropyridine has several applications in scientific research:
Click Chemistry: It serves as a building block in the copper (I)-catalyzed azide-alkyne cycloaddition reaction, forming triazoles used in drug discovery and materials science.
Medicinal Chemistry: The compound is used to create molecules with potential therapeutic applications, including tagging biological molecules with fluorescent markers.
Materials Science: It is employed in the synthesis of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-azido-3-fluoropyridine primarily involves its azide group, which acts as a reactive site for various chemical reactions. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, a process facilitated by copper (I) catalysts . This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis.
Comparison with Similar Compounds
4-Azido-3-fluoropyridine is unique among halogenated azidopyridines due to its specific combination of azide and fluorine substituents. Similar compounds include:
4-Azido-3-chloropyridine: Another halogenated azidopyridine with similar reactivity but different physical properties.
4-Azido-3-bromopyridine: This compound also shares similar reactivity but has distinct applications due to the presence of bromine.
2,4,6-Triazido-3-chloro-5-fluoropyridine: A more complex azidopyridine with multiple azide groups, used in specialized chemical reactions.
Properties
Molecular Formula |
C5H3FN4 |
---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
4-azido-3-fluoropyridine |
InChI |
InChI=1S/C5H3FN4/c6-4-3-8-2-1-5(4)9-10-7/h1-3H |
InChI Key |
MHVWDUPIFROOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N=[N+]=[N-])F |
Origin of Product |
United States |
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